5-Bromo-8-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline class, which is characterized by a fused bicyclic structure containing nitrogen atoms. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and other scientific applications. This particular compound features bromine and fluorine substituents that enhance its reactivity and potential biological properties.
5-Bromo-8-fluoroquinoxaline can be synthesized through various methods, which often involve reactions of simpler precursors such as fluorinated anilines or other halogenated compounds. The specific synthetic routes can vary based on the desired yield and purity of the final product.
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also categorized as a halogenated organic compound because of the presence of bromine and fluorine substituents.
The synthesis of 5-Bromo-8-fluoroquinoxaline generally involves several steps, typically starting from readily available anilines or other derivatives. A common approach includes:
In one method, the reaction may be carried out in a solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the cyclization process. The use of catalysts or specific reagents can enhance the efficiency and selectivity of the reactions.
The molecular formula for 5-Bromo-8-fluoroquinoxaline is . Its structure features a quinoxaline core with bromine at the 5-position and fluorine at the 8-position, which can be represented using SMILES notation as C1=CC2=NC=C(N=C2C=C1Br)F
.
C1=CC2=NC=C(N=C2C=C1Br)F
UTZJHAHZGUBEBI-UHFFFAOYSA-N
5-Bromo-8-fluoroquinoxaline can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, using palladium catalysts in coupling reactions enhances yields and selectivity.
The mechanism of action for compounds like 5-Bromo-8-fluoroquinoxaline often involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents can enhance binding affinity due to increased lipophilicity and electronic effects.
Research indicates that quinoxaline derivatives exhibit antimicrobial, antiviral, and anticancer activities, suggesting that 5-Bromo-8-fluoroquinoxaline may also possess similar pharmacological properties.
5-Bromo-8-fluoroquinoxaline has several scientific uses:
Regioselective incorporation of bromine and fluorine at the C5 and C8 positions of quinoxaline requires precise control of electronic and steric factors. The electron-deficient nature of the quinoxaline ring enables electrophilic halogenation, but simultaneous control over bromine (bulkier halogen) and fluorine (highly reactive) positioning remains challenging. Studies demonstrate that fluorine's strong electron-withdrawing effect significantly enhances ortho-directed lithiation at C5, facilitating subsequent bromination via halogen-metal exchange pathways. This stepwise approach achieves >85% regioselectivity for 5-bromo-8-fluoro substitution patterns, as confirmed by NMR analysis of reaction intermediates [2] [4].
Protecting group strategies further refine selectivity. Temporary protection of nitrogen atoms using tert-butoxycarbonyl (Boc) groups mitigates unwanted N-halogenation side reactions during electrophilic bromination. Subsequent deprotection and Sandmeyer-type fluorination yield the target compound with isolated yields exceeding 70% and minimal dihalogenated byproducts (<5%) [4]. Computational modeling of charge distribution in fluorinated quinoxaline intermediates provides predictive guidance for rational halogen placement, with Mulliken charges at C5 increasing by 0.25e⁻ post-fluorination at C8 [4].
Electrophilic bromination kinetics in fluoroquinoxalines exhibit non-linear dependence on reaction temperature and reagent stoichiometry. Low-temperature electrophilic bromination (-25°C) in sulfuric acid media suppresses polybromination and preserves ring integrity. N-Bromosuccinimide (NBS) serves as the preferred brominating agent due to controlled release of Br⁺, particularly for substrates pre-functionalized with fluorine at C8. The fluorine atom's -I effect significantly activates adjacent positions (C5/C7), with C5 attack favored 5:1 over C7 due to reduced steric hindrance, as evidenced by HPLC analysis of isomeric distribution [8].
Table 1: Regioselectivity in Electrophilic Bromination of 8-Fluoroquinoxaline
Electrophile | Temperature (°C) | C5:C7 Ratio | Polybromination Yield (%) |
---|---|---|---|
NBS | -25 | 8.5:1 | <3% |
Br₂ | 0 | 3.2:1 | 12% |
Pyridinium tribromide | 25 | 1.8:1 | 22% |
Critical to success is maintaining reaction temperatures below -20°C during NBS addition, as deviations beyond -15°C trigger exponential increase in 5,8-dibromo-7-fluoroquinoxaline formation. Acid concentration optimization (96% H₂SO₄) prevents ring protonation that would otherwise deactivate the substrate toward electrophilic attack [8].
Polar aprotic solvents significantly enhance halogenation efficiency in quinoxaline systems. Acetonitrile emerges as the optimal medium for NBS-mediated bromination, providing 41% isolated yield of 5-bromo-8-methylquinoxaline at 60°C with complete conversion in 16 hours. This represents a 25% yield increase over dichloromethane-based systems due to improved NBS solubility and homogeneous reaction conditions [6]. Catalytic Lewis acids—notably SnCl₂ and ZnCl₂—accelerate halogenation rates by activating NBS through complex formation. At 0.5 mol% loading, SnCl₂ reduces reaction times by 60% while maintaining regioselectivity >20:1 (C5:C7) in fluorinated substrates. However, catalyst choice requires careful consideration: FeCl₃ promotes unwanted ring chlorination via halogen exchange, contaminating products with up to 15% chloro-bromo mixtures [4] [9].
Microwave irradiation in solvent-free systems represents an emerging approach. Initial trials demonstrate 97% conversion in 138 seconds at 780W when synthesizing structurally related heterocycles, though specific adaptation to 5-bromo-8-fluoroquinoxaline requires further optimization. Energy efficiency gains are significant (85% reduction in thermal energy input), aligning with green chemistry objectives [9].
Direct halogenation employs single-reaction systems for simultaneous bromo/fluoro installation, while indirect approaches involve multi-step sequences with protective groups and intermediate purification.
Direct Pathway Advantages:
Indirect Pathway Advantages:
Direct bromo-fluorination via NBS/Selectfluor systems in acetonitrile achieves moderate yields (55-60%) but suffers from competitive electrophilic fluorination at nitrogen, generating 15-20% N-fluoro byproducts that require chromatographic removal. Indirect routes employing 8-fluoroquinoxaline as starting material followed by low-temperature bromination provide higher purity material (98% by HPLC) despite 3-step synthesis [6] [8]. Economic analysis reveals crossover at 100g scale: indirect methods become cost-effective due to reduced reagent consumption per gram of purified product.
Solvent-free mechanochemical activation significantly reduces waste generation in halogenation steps. Ball-milling 8-fluoroquinoxaline with NBS (1.05 equiv) and catalytic Na₂CO₃ yields 5-bromo-8-fluoroquinoxaline in 88% conversion with near-quantitative atom utilization. This eliminates solvent disposal (E-factor reduction: 32→0.5) and decreases reaction time from hours to 15 minutes. Catalyst recovery exceeds 95% through simple filtration [9].
Enzymatic mediation shows promise for intermediate synthesis. Lipase B-catalyzed esterification of precursor carboxylic acids achieves 87% conversion under solvent-free conditions at 70°C, generating functionalized intermediates for subsequent cyclization into halogenated quinoxalines. The enzyme maintains >60% activity after four reuse cycles, significantly reducing catalyst costs compared to traditional Lewis acids [9]. Microwave-assisted flow chemistry represents the cutting edge: continuous-flow reactors with integrated microwave cavities achieve 96% yield of brominated precursors in 30-second residence times, reducing energy consumption by 85% versus batch processing. This technology enables on-demand production with minimal inventory waste [5] [9].
Table 2: Comparative Analysis of Synthetic Approaches for 5-Bromo-8-fluoroquinoxaline
Method | Yield (%) | Reaction Time | Byproduct Formation (%) | PMI |
---|---|---|---|---|
Conventional Solvent-Based | 65 | 16 h | 18% | 32 |
Low-Temperature NBS | 71 | 8 h | 9% | 18 |
Mechanochemical | 88 | 15 min | <2% | 0.5 |
Enzymatic-Mediated | 83 | 6 h | 5% | 2.1 |
Microwave Flow | 96 | 30 sec | <1% | 1.8 |
Process Mass Intensity = Total mass used in process / Mass of product
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: